molecular formula CH2N2S2 B14754725 3H-1,2,3,4-Dithiadiazole CAS No. 289-09-8

3H-1,2,3,4-Dithiadiazole

Cat. No.: B14754725
CAS No.: 289-09-8
M. Wt: 106.18 g/mol
InChI Key: WSYXFYIAMXEAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-1,2,3,4-Dithiadiazole is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional synthesis of 3H-1,2,3,4-Dithiadiazole involves the reduction of dithiadiazolium cations. These cations are typically obtained by the reaction of nitriles with thiazyl chloride. The reaction proceeds as follows: [ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ] For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for higher yields and cost-effectiveness. This often involves the use of more readily available and less expensive reagents, as well as optimized reaction conditions to maximize product yield .

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,3,4-Dithiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Halogens such as chlorine or bromine can oxidize this compound to form dithiadiazolium cations. [ 2 RCN_2S_2 + X_2 \rightarrow 2 [RCN_2S_2X- ]

    Reduction: Reducing agents like iodide or thiocyanate can reduce dithiadiazolium cations to form the neutral dithiadiazole. [ 2 [RCN_2S_2]^+ + I^- \rightarrow 2 RCN_2S_2 + I_2 ]

Major Products: The major products of these reactions include dithiadiazolium salts and neutral dithiadiazole compounds, which can further react to form various derivatives .

Scientific Research Applications

Properties

CAS No.

289-09-8

Molecular Formula

CH2N2S2

Molecular Weight

106.18 g/mol

IUPAC Name

3H-dithiadiazole

InChI

InChI=1S/CH2N2S2/c1-2-3-5-4-1/h1,3H

InChI Key

WSYXFYIAMXEAJT-UHFFFAOYSA-N

Canonical SMILES

C1=NNSS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.